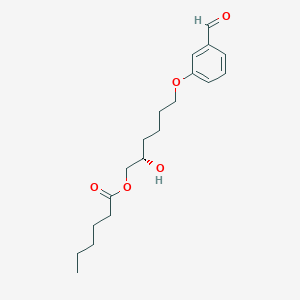
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a hydroxyhexyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a suitable halogenated compound to form the phenoxy group.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The hydroxyhexyl group is esterified with hexanoic acid under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反应分析
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol derivative can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenol derivatives with different substituents.
科学研究应用
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic regions of biomolecules, affecting their structure and activity. The hydroxyhexyl ester moiety can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate: Similar structure but with a shorter ester chain.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate: Similar structure but with a longer ester chain.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl pentanoate: Similar structure but with a different ester chain length.
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 250.30 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves the reaction of 3-formylphenol with a suitable hexanoate derivative under controlled conditions to ensure high yield and purity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of 3-formylchromone were evaluated for their cytotoxic effects on various human tumor cell lines, demonstrating selective cytotoxicity against cancer cells while sparing normal cells .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3-formylchromone derivative | A549 (lung cancer) | 6.75 ± 0.19 |
| 3-formylchromone derivative | HCC827 (lung cancer) | 5.13 ± 0.97 |
| 3-formylchromone derivative | NCI-H358 (lung cancer) | 0.85 ± 0.05 |
These findings suggest that this compound may also possess similar antitumor properties, warranting further investigation.
Anti-inflammatory and Antimicrobial Properties
In addition to its antitumor potential, compounds with structural similarities have been reported to exhibit anti-inflammatory and antimicrobial activity. For example, sulpha/substituted derivatives have shown promise in treating infections due to their ability to inhibit bacterial growth and reduce inflammation .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor proliferation and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, modulating pathways related to cell growth and survival.
Case Studies
- Antitumor Efficacy in Cell Cultures : A study evaluating the efficacy of various derivatives on A549 lung cancer cells indicated that the presence of specific functional groups significantly influenced cytotoxicity levels, suggesting a structure-activity relationship that could be applicable to this compound .
- Comparative Analysis with Known Antitumor Agents : In comparative studies, compounds exhibiting similar structures to this compound were tested against established chemotherapeutic agents like Doxorubicin, revealing comparable or superior activity in certain cases .
属性
CAS 编号 |
918531-70-1 |
|---|---|
分子式 |
C19H28O5 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] hexanoate |
InChI |
InChI=1S/C19H28O5/c1-2-3-4-11-19(22)24-15-17(21)9-5-6-12-23-18-10-7-8-16(13-18)14-20/h7-8,10,13-14,17,21H,2-6,9,11-12,15H2,1H3/t17-/m0/s1 |
InChI 键 |
FSMLDRBOZFZXTK-KRWDZBQOSA-N |
手性 SMILES |
CCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
规范 SMILES |
CCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















